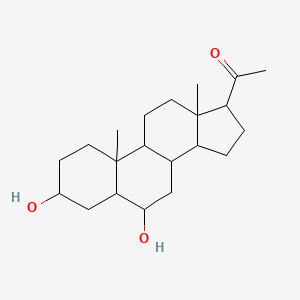
3alpha,6alpha-Dihydroxypregnan-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,6alpha-Dihydroxypregnan-20-one: is a steroidal compound with the molecular formula C21H34O3 and a molecular weight of 334.503 g/mol . This compound is part of the pregnane family and is characterized by the presence of hydroxyl groups at the 3alpha and 6alpha positions on the pregnane skeleton . It is often used in scientific research due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,6alpha-Dihydroxypregnan-20-one typically involves multi-step organic reactions starting from readily available steroid precursors. One common synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Protection and Deprotection: Protection of hydroxyl groups using protecting groups like tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions, followed by deprotection to reveal the hydroxyl groups at the desired positions.
Oxidation and Reduction: Selective oxidation and reduction reactions to achieve the desired oxidation state at the 20-one position using reagents like pyridinium chlorochromate (PCC) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3alpha,6alpha-Dihydroxypregnan-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of ketones to alcohols using reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the hydroxyl positions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3alpha,6alpha-Diketopregnan-20-one, while reduction can produce 3alpha,6alpha-Dihydroxypregnan-20-ol.
Applications De Recherche Scientifique
3alpha,6alpha-Dihydroxypregnan-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its role in modulating biological processes, including enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3alpha,6alpha-Dihydroxypregnan-20-one involves its interaction with specific molecular targets and pathways. It functions as a positive allosteric modulator of GABA A receptors, enhancing inhibitory neurotransmission and counterbalancing excitatory responses . This modulation can lead to various physiological effects, including anxiolytic and sedative properties.
Comparaison Avec Des Composés Similaires
3alpha,6alpha-Dihydroxypregnan-20-one can be compared with other similar compounds, such as:
3alpha,5alpha-Tetrahydroprogesterone (Allopregnanolone): Another neurosteroid with similar GABA A receptor modulatory effects.
3alpha,5alpha-Tetrahydrodeoxycorticosterone (THDOC): Shares similar neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUZGDMRRLQZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl N-[(benzyloxy)carbonyl]leucylglycinate](/img/structure/B11969586.png)

![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969610.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11969619.png)



![Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate](/img/structure/B11969639.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)
